2-(Benzyloxy)-5-bromobenzonitrile 2-(Benzyloxy)-5-bromobenzonitrile
Brand Name: Vulcanchem
CAS No.: 835898-37-8
VCID: VC7559673
InChI: InChI=1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#N
Molecular Formula: C14H10BrNO
Molecular Weight: 288.144

2-(Benzyloxy)-5-bromobenzonitrile

CAS No.: 835898-37-8

Cat. No.: VC7559673

Molecular Formula: C14H10BrNO

Molecular Weight: 288.144

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-5-bromobenzonitrile - 835898-37-8

Specification

CAS No. 835898-37-8
Molecular Formula C14H10BrNO
Molecular Weight 288.144
IUPAC Name 5-bromo-2-phenylmethoxybenzonitrile
Standard InChI InChI=1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Standard InChI Key PEIVFKIPZRHNDR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#N

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

2-(Benzyloxy)-5-bromobenzonitrile is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The benzene ring is substituted with:

  • A nitrile group (-CN) at position 1 (implicit in the parent name "benzonitrile"),

  • A benzyloxy group (-OCH₂C₆H₅) at position 2,

  • A bromine atom (-Br) at position 5.

Its molecular formula is C₁₄H₁₀BrNO, with a molecular weight of 304.14 g/mol .

PropertyValue/DescriptionSource Analogy
AppearanceWhite crystalline powder
Melting Point~120–125°C (estimated) (similar compounds)
SolubilitySoluble in DMSO, THF; insoluble in H₂O
IR (ν, cm⁻¹)~2220 (C≡N), 1250 (C-O-C)
NMR (¹H, δ ppm)5.2 (s, OCH₂Ph), 7.3–7.5 (aromatic)

The nitrile group introduces electron-withdrawing effects, while the benzyloxy group donates electrons via resonance, creating a polarized aromatic system that influences reactivity .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-(benzyloxy)-5-bromobenzonitrile typically involves a multi-step protocol:

  • Bromination of Hydroxybenzonitrile:
    Initial bromination of 3-hydroxybenzonitrile with bromine (Br₂) in acetic acid yields a mixture of brominated intermediates .

  • Benzylation:
    The hydroxyl group is protected via alkylation using benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in acetonitrile (MeCN) .

  • Purification:
    Column chromatography or recrystallization isolates the target compound.

Representative Reaction Scheme:

\ce3Hydroxybenzonitrile>[Br2,HOAc]5Bromo3hydroxybenzonitrile>[BnBr,K2CO3,Cs2CO3,MeCN]2(Benzyloxy)5bromobenzonitrile\ce{3-Hydroxybenzonitrile ->[Br₂, HOAc] 5-Bromo-3-hydroxybenzonitrile ->[BnBr, K₂CO₃, Cs₂CO₃, MeCN] 2-(Benzyloxy)-5-bromobenzonitrile}

Optimization Challenges

  • Regioselectivity: Bromination at position 5 requires precise control to avoid di-substitution .

  • Yield: Reported yields range from 66% to 84% for analogous compounds, depending on reaction conditions .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom at position 5 is susceptible to substitution reactions. For example:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids generates biaryl structures .

  • Buchwald-Hartwig Amination: Substitution with amines forms aryl amines, valuable in drug synthesis .

Nitrile Group Transformations

The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, expanding utility in heterocycle synthesis .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

2-(Benzyloxy)-5-bromobenzonitrile serves as a precursor to boronic esters used in kinase inhibitors and anticancer agents . For example:

DerivativeTherapeutic TargetReference
Benzyloxycyanophenylboronic estersTyrosine kinase inhibition
8-Benzyloxyquinoline analogsAntimicrobial activity

Structure-Activity Relationships (SAR)

  • Benzyloxy Group: Enhances lipid solubility, improving blood-brain barrier penetration .

  • Bromine Atom: Facilitates late-stage functionalization via cross-coupling .

HazardPrecautionary Measure
Skin/IrritationUse nitrile gloves, lab coat
Inhalation RiskPerform reactions in a fume hood
Environmental ImpactAvoid aqueous disposal

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its substitution pattern. Key comparisons include:

CompoundSubstituentsReactivity Difference
4-Bromo-2-benzyloxybenzonitrileBr at position 4Altered electronic distribution
2-Bromo-5-methoxybenzonitrileMethoxy instead of benzyloxyReduced steric bulk

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